molecular formula C16H21NO3 B13923356 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-

1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-

Cat. No.: B13923356
M. Wt: 275.34 g/mol
InChI Key: NWLOLLSPMVYDQW-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- is a spiro compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spiro compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can inhibit or activate the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- is unique due to its specific spiro structure, which imparts rigidity and three-dimensionality. This makes it particularly valuable in drug discovery as it can enhance the selectivity and potency of potential therapeutic agents .

Biological Activity

1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, specifically the derivative 8-(phenylmethyl)-, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic potential and applications.

The molecular formula for 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- is C14H23NO5C_{14}H_{23}NO_5 with a molecular weight of approximately 285.34 g/mol. The compound features a spirocyclic structure that is significant for its biological activity.

Synthesis

The synthesis of this compound can involve various methods, including copper-catalyzed reactions that facilitate the formation of spirocyclic structures. For example, difluoroalkylated derivatives have been synthesized through innovative methods that leverage radical addition and cyclization processes .

1-Oxa-8-azaspiro[4.5]decane derivatives have been investigated for their roles as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance the effects of endocannabinoids, potentially offering therapeutic benefits in pain management and neuroprotection .

Pharmacological Studies

Recent studies have demonstrated that compounds within this class exhibit significant activity in various biological assays:

  • Analgesic Effects : In animal models, FAAH inhibitors have shown promise in reducing pain responses, suggesting potential applications in treating chronic pain conditions.
  • Neuroprotective Properties : The modulation of endocannabinoid levels may also confer neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases.

Case Studies

Several research studies have documented the biological activity of related compounds:

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Analgesic EffectsFAAH inhibition
NeuroprotectionModulation of endocannabinoids
Anti-inflammatoryReduction in pro-inflammatory cytokines

Properties

IUPAC Name

8-benzyl-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(19)14-6-7-16(20-14)8-10-17(11-9-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLOLLSPMVYDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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